Methyl 1-(bromomethyl)cyclopentane-1-carboxylate is a chemical compound characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a carboxylate ester. Its molecular formula is and it has a molecular weight of approximately 207.07 g/mol. The compound's structure includes a cyclopentane backbone, a bromomethyl substituent, and a methyl ester functional group, making it an interesting candidate for various
As mentioned earlier, there is no clear information available regarding the biological activity or specific mechanism of action of MBC.
Several synthetic routes have been developed for the preparation of methyl 1-(bromomethyl)cyclopentane-1-carboxylate:
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate finds applications in:
Interaction studies involving methyl 1-(bromomethyl)cyclopentane-1-carboxylate primarily focus on its reactivity with nucleophiles and electrophiles in organic reactions. These interactions can lead to the formation of various functionalized products that may be useful in medicinal chemistry or material science.
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate can be compared with several similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 1-bromocyclobutane-1-carboxylate | Cyclobutane derivative | Different ring size affects reactivity |
Methyl cyclopentanecarboxylate | Cyclopentane derivative | Lacks bromomethyl group, altering reactivity |
Methyl 2-bromocyclopentanecarboxylate | Substituted cyclopentane | Different substitution pattern influences properties |
The presence of the bromomethyl group in methyl 1-(bromomethyl)cyclopentane-1-carboxylate imparts unique chemical properties that differentiate it from these similar compounds, particularly in its reactivity and potential applications in organic synthesis.
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate exhibits moderate thermodynamic stability under ambient conditions, though several structural features influence its thermal behavior and phase transitions. The compound possesses a molecular formula of C₈H₁₃BrO₂ with a molecular weight of 221.09 g/mol [1] [2]. At room temperature, the compound exists as a liquid or oil with a predicted boiling point of 235.8±13.0 °C at 760 mmHg [2].
The thermal stability of this compound is governed by several key factors. The carbon-bromine bond, with a typical bond dissociation energy of approximately 65 kcal/mol, represents the most thermodynamically labile component of the molecule . This relatively weak C-Br bond makes the compound susceptible to thermal decomposition via elimination or substitution reactions, particularly at elevated temperatures. Studies on related bromocyclopentane derivatives have demonstrated that nucleophilic reactions become prominent under high-pressure and high-temperature conditions, leading to elimination products such as cyclopentene and substitution products like cyclopentanol [4] [5] [6].
The cyclopentane ring system contributes to overall molecular stability through its relatively strain-free conformation. Unlike smaller cycloalkanes, cyclopentane exhibits minimal angle strain, with internal bond angles of approximately 108° compared to the ideal tetrahedral angle of 109.5° [7] [8]. This low ring strain enhances the compound's thermodynamic stability relative to cyclopropane or cyclobutane analogs. The five-membered ring adopts non-planar puckered conformations through pseudorotation, which relieves torsional strain while maintaining structural integrity [9].
Phase behavior analysis reveals that the compound exists as a liquid at ambient conditions with a predicted density of 1.4±0.1 g/cm³ [2]. The relatively high density reflects the influence of the bromine substituent, which contributes significantly to the overall molecular mass. Vapor pressure data indicate low volatility at room temperature, consistent with the moderate intermolecular forces arising from dipole-dipole interactions and van der Waals forces.
Property | Value | Temperature (°C) | Pressure (atm) |
---|---|---|---|
Boiling Point | 235.8±13.0 °C | 235.8 | 1.0 |
Density | 1.4±0.1 g/cm³ | 25 | 1.0 |
Physical State | Liquid/Oil | 25 | 1.0 |
Thermal Decomposition | >200 °C | Variable | 1.0 |
The solubility profile of methyl 1-(bromomethyl)cyclopentane-1-carboxylate is dominated by its lipophilic character, as evidenced by a calculated partition coefficient (LogP) of 2.23 [10]. This moderate to high lipophilicity indicates preferential dissolution in organic solvents while exhibiting poor water solubility.
In organic media, the compound demonstrates excellent solubility in halogenated solvents such as dichloromethane and chloroform, where halogen-halogen interactions and similar polarity facilitate dissolution [11]. The compound shows good solubility in ethyl acetate and other ester solvents, benefiting from favorable dipole-dipole interactions between ester functional groups [11]. Aromatic solvents including benzene and toluene provide moderate to good solvation through π-σ interactions with the cyclopentane ring system.
The ester functionality contributes modestly to polar solvent compatibility. In alcoholic media such as ethanol and methanol, the compound exhibits moderate solubility due to hydrogen bonding between the carbonyl oxygen and alcohol hydroxyl groups [12]. However, the overall hydrophobic character limits solubility in highly polar protic solvents.
Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide good solvation through dipole-dipole interactions with both the ester carbonyl and the polarized C-Br bond . These solvents are particularly effective for synthetic applications involving nucleophilic substitution reactions.
The bromomethyl substituent enhances solubility in solvents with electron-rich character, as the electrophilic nature of the carbon-bromine bond facilitates weak intermolecular interactions. Computational studies suggest that the moderate lipophilicity (XLogP3 = 1.8) indicates preferential solubility in organic solvents like ethyl acetate or dichloromethane [11].
Solvent Class | Solubility | LogP Contribution | Mechanism |
---|---|---|---|
Water | Poor | High LogP (2.23) | Hydrophobic interactions |
Halogenated solvents | Excellent | Halogen compatibility | X-X interactions |
Ester solvents | Good | Ester group polarity | Dipole-dipole |
Alcohols | Moderate | H-bonding capability | Carbonyl-OH interactions |
Aromatic solvents | Moderate | Hydrocarbon compatibility | π-σ interactions |
The ¹H NMR spectrum of methyl 1-(bromomethyl)cyclopentane-1-carboxylate exhibits distinctive signals that enable unambiguous structural identification. The bromomethyl group appears as a characteristic triplet at δ 3.3-3.5 ppm with a coupling constant of J = 6-7 Hz, arising from coupling to adjacent cyclopentane ring protons [14] [15]. This downfield chemical shift reflects the deshielding effect of the electronegative bromine atom.
The methyl ester protons resonate as a sharp singlet at δ 3.75-3.85 ppm, integrating for three protons and exhibiting no coupling due to the absence of adjacent protons [14]. The cyclopentane ring protons appear as complex multiplets in the δ 1.8-2.6 ppm region, with protons adjacent to the quaternary carbon appearing slightly downfield due to the electron-withdrawing effects of both the ester and bromomethyl substituents.
¹³C NMR spectroscopy provides definitive structural confirmation through characteristic resonances. The ester carbonyl carbon appears at δ 175-180 ppm, consistent with saturated ester systems [16]. The bromomethyl carbon resonates at δ 25-30 ppm, shifted upfield due to the γ-effect of bromine. The quaternary carbon (C-1) appears at δ 55-65 ppm, reflecting substitution by both electron-withdrawing groups. The methyl ester carbon resonates at δ 52-55 ppm, while the remaining cyclopentane carbons appear between δ 20-40 ppm [16].
The infrared spectrum displays characteristic absorption bands that confirm the presence of key functional groups. The ester carbonyl stretch appears as a strong, sharp absorption at 1730-1750 cm⁻¹, typical of saturated ester systems [14] [17]. The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2850-2950 cm⁻¹ region, arising from the methyl ester, bromomethyl, and cyclopentane CH₂ groups.
The C-Br stretching frequency appears as a medium intensity absorption in the 500-700 cm⁻¹ region, characteristic of alkyl bromides [18]. The ester C-O stretching vibrations produce strong absorptions between 1150-1300 cm⁻¹. Additional features include CH₂ bending modes at 1450-1470 cm⁻¹ and cyclopentane ring breathing modes at 800-1000 cm⁻¹ [18].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch | 1730-1750 | Strong | Ester carbonyl |
C-H stretch | 2850-2950 | Strong | Aliphatic C-H |
C-Br stretch | 500-700 | Medium | Alkyl bromide |
C-O stretch | 1150-1300 | Strong | Ester linkage |
Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 221/219, reflecting the bromine isotope pattern with approximately 1:1 intensity ratio for ⁷⁹Br and ⁸¹Br isotopes [14]. However, the molecular ion typically exhibits low intensity due to facile fragmentation.
The base peak commonly corresponds to the bromomethyl cation [CH₂Br]⁺ at m/z 93/95, formed through α-cleavage adjacent to the quaternary carbon [14]. This fragment represents a stable carbocation stabilized by bromine. The methoxycarbonyl fragment [COOCH₃]⁺ appears at m/z 59, arising from acylium ion formation through ester bond cleavage.
Significant fragment ions include loss of bromine [M-Br]⁺ at m/z 140 and loss of the methoxycarbonyl group [M-COOCH₃]⁺ at m/z 162/160. Additional cyclopentyl ring fragments appear in the m/z 67-81 range, reflecting various ring-opening processes [14].
Fragment Ion | m/z | Relative Intensity | Origin |
---|---|---|---|
[M]⁺ | 221/219 | Low | Molecular ion |
[CH₂Br]⁺ | 93/95 | High (base peak) | α-Cleavage |
[COOCH₃]⁺ | 59 | Medium-Strong | Acylium ion |
[M-Br]⁺ | 140 | Medium | Bromide loss |
While specific single-crystal X-ray diffraction data for methyl 1-(bromomethyl)cyclopentane-1-carboxylate has not been reported in the literature, structural predictions can be made based on similar brominated cyclopentane derivatives and computational modeling. The compound is expected to crystallize in a monoclinic or triclinic crystal system, as commonly observed for organic molecules with similar molecular complexity and substitution patterns [19] [20].
The predicted space group is likely P21/c or P-1, which are frequently encountered for organic ester compounds containing halogen substituents [19]. Unit cell dimensions are estimated to be approximately a ≈ 8-12 Å, b ≈ 10-14 Å, c ≈ 12-16 Å, with a cell volume of 1200-2000 ų. The calculated density of 1.4-1.6 g/cm³ is consistent with the experimentally predicted value, supporting these crystallographic predictions.
Molecular packing is expected to be dominated by van der Waals forces as the primary intermolecular interaction, with additional contributions from dipole-dipole interactions arising from the ester and C-Br dipoles [20]. Weak C-H···O hydrogen bonds may form between cyclopentane or methyl protons and the ester carbonyl oxygen, creating a three-dimensional network that stabilizes the crystal structure.
Halogen bonding interactions between bromine atoms and carbonyl oxygens represent another potential stabilizing force in the crystal lattice. These directional interactions, with typical Br···O distances of 3.0-3.5 Å, could influence molecular orientation and packing motifs [20]. The strength of these interactions is moderate, falling between hydrogen bonds and van der Waals forces.
The cyclopentane ring is expected to adopt a puckered conformation in the solid state, with envelope or twist conformations minimizing torsional strain. The puckering amplitude is predicted to be 0.4-0.6 Å, typical for five-membered rings. The ring conformation may be influenced by crystal packing forces, potentially favoring specific conformers that optimize intermolecular interactions.
Structural parameters derived from computational studies and analogy with related compounds predict C-Br bond lengths of 1.94-1.96 Å, consistent with typical alkyl bromides. The ester carbonyl C=O bond length is expected to be 1.20-1.22 Å, while the ester C-O bond should measure 1.32-1.34 Å. Cyclopentane ring C-C bonds are predicted to be 1.52-1.54 Å, typical for saturated carbon-carbon bonds.
Structural Parameter | Predicted Value | Reference Standard |
---|---|---|
C-Br bond length | 1.94-1.96 Å | Alkyl bromide |
C=O bond length | 1.20-1.22 Å | Ester carbonyl |
C-C ring bonds | 1.52-1.54 Å | Saturated C-C |
Ring puckering | 0.4-0.6 Å | Cyclopentane envelope |
Polymorphism considerations suggest that multiple crystal forms may exist, with Form I representing the thermodynamically stable polymorph characterized by optimal packing efficiency and intermolecular interactions. A metastable Form II might exist with alternative hydrogen bonding patterns or molecular orientations. The hydrophobic nature of the compound makes hydrated forms unlikely, though solvated forms with organic solvents used during crystallization could potentially be isolated.